1,2,4-Tris(fluoromethyl)benzene
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Overview
Description
1,2,4-Tris(fluoromethyl)benzene is an organic compound characterized by the presence of three fluoromethyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tris(fluoromethyl)benzene can be synthesized through selective lithiation followed by electrophilic substitution. For instance, the compound undergoes a hydrogen/metal exchange when treated with an ethereal solution of lithium 2,2,6,6-tetramethylpiperidide. Proton abstraction occurs from positions 5 and 6, and the ratios vary depending on the reaction conditions. Pure 5-iodo-1,2,4-tris(fluoromethyl)benzene can be obtained by fractional crystallization of the regioisomeric mixture and used to prepare 5-substituted derivatives by consecutive reaction with tert-butyllithium and an electrophile .
Industrial Production Methods: The industrial production of this compound involves generating a salifying reaction on 3,4-difluoroaniline and fluoboric acid, followed by a diazotization reaction with sodium nitrite to obtain fluoboric acid diazonium salt. This is then subjected to high-temperature cracking at 80-300°C to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tris(fluoromethyl)benzene undergoes various chemical reactions, including:
Lithiation: Reacts with butyl-lithium in ether/hexane to form 2,4,6-tris(fluoromethyl)phenyl-lithium.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as the formation of 5-iodo-1,2,4-tris(fluoromethyl)benzene.
Common Reagents and Conditions:
Lithium 2,2,6,6-tetramethylpiperidide: Used for lithiation reactions.
tert-Butyllithium: Employed in electrophilic substitution reactions.
Major Products:
5-Iodo-1,2,4-tris(fluoromethyl)benzene: Obtained through fractional crystallization and subsequent reactions.
Scientific Research Applications
1,2,4-Tris(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-tris(fluoromethyl)benzene involves its ability to undergo lithiation and electrophilic substitution reactions. The compound’s fluoromethyl groups play a crucial role in its reactivity, allowing it to form various derivatives through these reactions .
Comparison with Similar Compounds
1,3,5-Tris(fluoromethyl)benzene: Another trisubstituted benzene with similar reactivity but different substitution patterns.
1,2,4-Trifluorobenzene: A related compound with fluorine atoms instead of fluoromethyl groups.
Uniqueness: 1,2,4-Tris(fluoromethyl)benzene is unique due to its specific substitution pattern and the presence of three fluoromethyl groups, which impart distinct chemical properties and reactivity compared to other fluorinated benzenes .
Properties
CAS No. |
921595-55-3 |
---|---|
Molecular Formula |
C9H9F3 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
1,2,4-tris(fluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H,4-6H2 |
InChI Key |
NIZUCTNNOQSEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CF)CF)CF |
Origin of Product |
United States |
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